4-Chloro-6,7-dimethoxyphthalazin-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6,7-dimethoxy-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-15-7-3-5-6(4-8(7)16-2)10(14)13-12-9(5)11/h3-4H,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEDCROBTLNGOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NN=C2Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Chloro 6,7 Dimethoxyphthalazin 1 Ol
Retrosynthetic Analysis of the 4-Chloro-6,7-dimethoxyphthalazin-1-ol Skeleton
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection points are within the phthalazinone core.
The most logical retrosynthetic disconnection involves breaking the C4-N3 and N2-C1 bonds of the heterocyclic ring. This approach simplifies the target molecule to a substituted aromatic precursor and a hydrazine (B178648) synthon. Specifically, the chloro-substituent at the 4-position suggests a precursor with a hydroxyl group, which can be subsequently chlorinated. This leads back to the key intermediate, 6,7-dimethoxyphthalazin-1-one .
Further disconnection of the 6,7-dimethoxyphthalazin-1-one intermediate by breaking the newly formed C-N bonds of the hydrazone linkage points to 4,5-dimethoxyphthalaldehydic acid or a related derivative like 4,5-dimethoxyphthalic anhydride (B1165640) , and hydrazine . These precursors are generally more readily accessible or can be synthesized from simpler aromatic compounds. This retrosynthetic pathway forms the basis for the classical synthetic routes to this compound.
Classical Synthetic Routes to this compound
Traditional synthetic methods for this compound typically involve a multi-step sequence, beginning with the construction of the phthalazinone core followed by a chlorination step.
Multi-Step Synthesis Strategies and Reaction Sequences
The classical synthesis of this compound is a sequential process that involves two key transformations:
Formation of the Phthalazinone Ring: The synthesis commences with the cyclocondensation of a suitably substituted benzene (B151609) derivative with hydrazine. The most common precursor is 4,5-dimethoxyphthalaldehydic acid or its anhydride, which reacts with hydrazine hydrate, typically in a solvent like ethanol (B145695) under reflux conditions, to yield 6,7-dimethoxyphthalazin-1-one .
Chlorination of the Phthalazinone: The second crucial step is the conversion of the hydroxyl group at the 4-position of the phthalazinone ring to a chloro group. This is a common transformation for heterocyclic compounds and is generally achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃). nih.gov The reaction is often carried out by heating the phthalazinone in neat phosphorus oxychloride or in the presence of a high-boiling solvent. The addition of a tertiary amine base like pyridine (B92270) can sometimes facilitate the reaction. nih.gov
This two-step approach provides a reliable and well-established method for the laboratory-scale synthesis of this compound.
Precursor Chemistry and Starting Materials for Phthalazine-1-ol Synthesis
The selection of appropriate starting materials is critical for the successful synthesis of the target compound. The primary precursors for the classical synthesis are:
4,5-Dimethoxyphthalaldehydic Acid or 4,5-Dimethoxyphthalic Anhydride: These compounds provide the substituted benzene ring and the two adjacent carbonyl functionalities required for the formation of the phthalazinone ring. 4,5-Dimethoxyphthalic anhydride can be synthesized from 4,5-dimethoxyphthalic acid through dehydration, often using acetic anhydride or concentrated sulfuric acid. cuikangsynthesis.com The synthesis of 4,5-dimethoxyphthalic acid itself can start from simpler precursors like veratrole (1,2-dimethoxybenzene) through multi-step processes.
Hydrazine Hydrate: This is the most common and commercially available source of the two-nitrogen unit required for the formation of the pyridazine (B1198779) ring within the phthalazinone structure.
Phosphorus Oxychloride (POCl₃): This is the standard reagent for the chlorination of the phthalazin-1-ol intermediate. It is a strong dehydrating and chlorinating agent, effectively replacing the hydroxyl group with a chlorine atom. nih.gov
Advanced and Sustainable Synthetic Approaches for this compound
In recent years, there has been a significant push towards the development of more efficient and environmentally friendly synthetic methods in organic chemistry. These principles have also been applied to the synthesis of phthalazine (B143731) derivatives.
Catalytic Methods in Phthalazine Synthesis
Catalytic methods offer several advantages over classical stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste generation. For the synthesis of the phthalazinone core, several catalytic systems have been explored:
Palladium-Catalyzed Carbonylative Coupling: A modern approach to phthalazinone synthesis involves the palladium-catalyzed carbonylative heteroannulation of 2-bromobenzaldehydes with hydrazines. cuikangsynthesis.com This method allows for the direct construction of the phthalazinone ring in a single step, often with high yields and good functional group tolerance.
Solid Acid Catalysis: The use of recyclable solid acid catalysts, such as silica (B1680970) sulfuric acid, has been reported for the synthesis of related fused phthalazine systems. longdom.org These catalysts are environmentally benign, easy to handle, and can be readily separated from the reaction mixture and reused.
Iridium-Catalyzed C-H Functionalization: Advanced methods such as iridium(III)-catalyzed dehydrogenative C-H/N-H functionalization of N-aryl phthalazinones have been developed for the synthesis of more complex polycyclic phthalazine derivatives. cornell.edu
While not yet specifically reported for this compound, these catalytic methodologies could potentially be adapted for its synthesis, offering more efficient and sustainable alternatives to classical routes.
Principles of Green Chemistry Applied to this compound Synthesis
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. Several green approaches can be envisioned for the synthesis of this compound:
Catalyst-Free Synthesis: An efficient and environmentally friendly method for the synthesis of phthalazinones involves the direct cyclocondensation of 2-formylbenzoic acids and substituted hydrazines at room temperature without the need for a catalyst. rawdatalibrary.net This approach minimizes waste and energy consumption.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of phthalazinone derivatives, leading to significantly reduced reaction times and often improved yields compared to conventional heating methods. researchgate.net This technique aligns with the principles of green chemistry by improving energy efficiency.
Use of Greener Solvents: The classical synthesis often employs volatile organic solvents. Replacing these with more environmentally benign solvents, or performing the reaction under solvent-free conditions, would significantly improve the green credentials of the synthesis. For instance, water-mediated synthesis of phthalazin-1(2H)-ones has been reported. researchgate.net
The application of these green chemistry principles to the synthesis of this compound could lead to more sustainable and economical production processes.
Information regarding "this compound" is not available in the public domain.
The searches consistently yielded information on structurally related but distinct compounds, such as 4-Chloro-6,7-dimethoxyquinazoline and 4-Chloro-6,7-dimethoxyquinoline (B44214) . While these compounds share the dimethoxy and chloro functional groups, their core heterocyclic ring structures are different from the phthalazine structure of the requested compound. Phthalazines, quinazolines, and quinolines are all bicyclic heteroaromatic compounds containing nitrogen, but the arrangement of the nitrogen atoms within the rings differs, leading to distinct chemical properties and synthetic pathways.
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Chemical Reactivity and Mechanistic Studies of 4 Chloro 6,7 Dimethoxyphthalazin 1 Ol
Tautomerism and Isomerization Phenomena of Phthalazin-1-ols, Including 4-Chloro-6,7-dimethoxyphthalazin-1-ol
Phthalazin-1-ols, such as this compound, are capable of existing in two tautomeric forms: the lactam and the lactim form. askiitians.comvedantu.com This phenomenon, known as lactam-lactim tautomerism, involves the migration of a proton between a nitrogen atom and an oxygen atom within the molecule. wisdomlib.org
The two tautomeric forms are:
Lactam form: 4-Chloro-6,7-dimethoxyphthalazin-1(2H)-one
Lactim form: this compound
| Tautomeric Form | Key Structural Feature |
| Lactam | Amide group within the heterocyclic ring (-C(=O)-NH-) |
| Lactim | Imidol group within the heterocyclic ring (-C(OH)=N-) |
The equilibrium between these two forms is a dynamic process. researchgate.netnih.gov In many heterocyclic systems, the lactam form is thermodynamically more stable and thus predominates in solution. nih.gov However, the position of this equilibrium can be influenced by several factors, including the solvent, temperature, and the electronic nature of substituents on the phthalazine (B143731) ring. askiitians.comresearchgate.net For this compound, the electron-donating methoxy (B1213986) groups may have an effect on the relative stability of the tautomers. The lactim form, possessing an aromatic character in the heterocyclic ring, can be significant in certain reactions and conditions. Spectroscopic techniques such as 2D IR spectroscopy have been instrumental in identifying and quantifying the populations of lactam and lactim tautomers in aqueous solutions for similar aromatic heterocycles. nih.gov
Reactivity of the Halogen Moiety (Chlorine) in this compound
The chlorine atom at the 4-position of the phthalazine ring is a key site of reactivity, primarily due to the electron-deficient nature of the diazine ring system. This makes it susceptible to displacement by nucleophiles and enables its participation in metal-catalyzed cross-coupling reactions.
The phthalazine nucleus is inherently electron-poor due to the presence of two electronegative nitrogen atoms. This electronic property activates the ring towards nucleophilic aromatic substitution (SNAr). openstax.orgyoutube.com The chlorine atom at the C4 position is a good leaving group, making this compound a suitable substrate for SNAr reactions. youtube.comyoutube.com
In a typical SNAr mechanism, a nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. openstax.org Subsequent elimination of the chloride ion restores the aromaticity of the ring and yields the substituted product. The presence of the nitrogen atoms in the ring helps to stabilize the negative charge of the Meisenheimer intermediate, thus facilitating the reaction. semanticscholar.org A variety of nucleophiles, including amines, alkoxides, and thiolates, can be employed to displace the chlorine atom, providing a versatile route to a wide range of substituted phthalazin-1-ol derivatives.
The carbon-chlorine bond in this compound can be effectively utilized in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. rsc.orgyoutube.com These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures. nih.gov
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.orgorganic-chemistry.orgthermofisher.com The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. nih.gov This methodology allows for the introduction of a wide array of aryl, heteroaryl, and vinyl substituents at the 4-position of the phthalazine core.
Mizoroki-Heck Reaction: The Heck reaction couples the aryl chloride with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. organic-chemistry.orgmdpi.com The reaction mechanism typically involves the oxidative addition of the aryl chloride to palladium(0), followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. mdpi.comnih.gov
The following table summarizes some potential palladium-catalyzed cross-coupling reactions for this compound:
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond |
| Suzuki-Miyaura | R-B(OH)2 | Pd(0) complex, Base | C-C |
| Mizoroki-Heck | Alkene | Pd(0) complex, Base | C-C |
Transformations Involving the Hydroxyl Group of this compound
The hydroxyl group of the lactim tautomer of this compound offers another site for chemical modification, allowing for the synthesis of a variety of derivatives through reactions such as esterification and etherification.
The hydroxyl group in the lactim form can undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. Similarly, etherification can be achieved by reacting the hydroxyl group with alkyl halides or other electrophilic alkylating agents in the presence of a base. The base deprotonates the hydroxyl group to form a more nucleophilic alkoxide, which then displaces the leaving group on the alkylating agent. These reactions provide a means to introduce a wide range of functional groups at the 1-position, thereby modifying the steric and electronic properties of the molecule.
The phthalazine system can undergo oxidation and reduction, although the reactivity is centered on the heterocyclic ring rather than just the hydroxyl group. The oxidation of phthalazine itself can lead to the formation of phthalazin-1(2H)-one, the lactam form. researchgate.netnih.govbibliotekanauki.pl This suggests that under oxidative conditions, the equilibrium would heavily favor the lactam tautomer, which is an amide. Amides are generally resistant to further oxidation at the carbonyl carbon.
Reduction of the phthalazinone system is also possible. Catalytic hydrogenation or the use of strong reducing agents could potentially reduce the C=N bond or the carbonyl group of the lactam form, leading to partially or fully saturated heterocyclic systems. The specific outcome of a reduction reaction would depend on the reagents and conditions employed.
Reactivity and Functionalization of the Dimethoxy Substituents on the Phthalazine Ring
The presence of two methoxy groups on the benzene (B151609) ring portion of this compound offers opportunities for selective functionalization, primarily through ether cleavage reactions. These reactions, typically achieved under acidic or strong nucleophilic conditions, can lead to the corresponding hydroxyphthalazine derivatives, which can serve as precursors for further modifications.
The most common method for the cleavage of aryl methyl ethers is treatment with strong acids, such as hydrogen bromide (HBr) or hydrogen iodide (HI), or with Lewis acids like boron tribromide (BBr₃). The reactivity of the methoxy groups is influenced by the electron-withdrawing nature of the phthalazinone ring system. This can make the ether cleavage more or less facile compared to simple dimethoxybenzene derivatives.
Selective Demethylation:
Selective mono-demethylation or di-demethylation of the 6,7-dimethoxy groups can potentially be achieved by careful control of reaction conditions, including the choice of reagent, reaction temperature, and time. For instance, milder conditions might favor the cleavage of a single methoxy group, while more forcing conditions would likely lead to the removal of both. The regioselectivity of a mono-demethylation would be an interesting aspect to investigate, as the electronic environment of the C6 and C7 positions may not be identical.
Plausible Demethylation Reactions:
The following table outlines potential demethylation reactions of this compound based on established methods for aryl ether cleavage.
| Reagent | Plausible Product(s) | Conditions |
| Boron tribromide (BBr₃) | 4-Chloro-6,7-dihydroxyphthalazin-1-ol | Inert solvent (e.g., CH₂Cl₂), low temperature |
| Hydrogen bromide (HBr) | 4-Chloro-6-hydroxy-7-methoxyphthalazin-1-ol and/or 4-Chloro-7-hydroxy-6-methoxyphthalazin-1-ol and/or 4-Chloro-6,7-dihydroxyphthalazin-1-ol | Acetic acid or aqueous solution, reflux |
| Hydrogen iodide (HI) | 4-Chloro-6,7-dihydroxyphthalazin-1-ol | Acetic acid or aqueous solution, reflux |
This table presents plausible reactions based on general chemical principles, as specific experimental data for this compound is limited in the reviewed literature.
Further Functionalization:
The resulting hydroxyl groups from demethylation reactions can be utilized for further functionalization. For example, they can be converted into esters, ethers, or used as directing groups for electrophilic aromatic substitution on the benzene ring, provided the reaction conditions are compatible with the phthalazinone core.
Mechanistic Investigations of this compound Transformations
The transformations of this compound primarily involve two key reactive sites: the chloro substituent at the 4-position and the dimethoxy groups at the 6- and 7-positions. Mechanistic investigations, often supported by computational studies on related systems, provide insights into the pathways of these reactions.
Nucleophilic Aromatic Substitution (SNA_r) at the 4-Position:
The chlorine atom at the 4-position of the phthalazinone ring is susceptible to nucleophilic aromatic substitution. The electron-withdrawing effect of the adjacent carbonyl group and the nitrogen atoms in the heterocyclic ring activates the C4 position towards nucleophilic attack.
The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a Meisenheimer-like intermediate.
Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the electron-deficient carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic and heterocyclic rings.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, yielding the substituted product.
Mechanism of Ether Cleavage:
The cleavage of the methoxy groups typically proceeds via a mechanism dependent on the reagent used.
With Strong Acids (HBr, HI): The reaction is initiated by the protonation of the ether oxygen, converting the methoxy group into a good leaving group (methanol). A nucleophile (Br⁻ or I⁻) then attacks the methyl carbon in an SN2 fashion, leading to the formation of a phenol (B47542) and methyl halide. In the case of aryl methyl ethers, the attack occurs exclusively at the methyl group, as the carbon-oxygen bond to the aromatic ring is stronger and SN2 attack on an sp²-hybridized carbon is disfavored.
With Lewis Acids (BBr₃): The Lewis acidic boron atom coordinates to the ether oxygen. This is followed by the nucleophilic attack of a bromide ion on the methyl group, displacing the oxygen and forming a bromodimethylborane (B1221736) complex. Subsequent hydrolysis of this complex yields the corresponding phenol. This method is often preferred for its milder reaction conditions.
Computational studies on similar heterocyclic systems can provide valuable data on the transition state energies and reaction pathways for both nucleophilic substitution and demethylation reactions, helping to predict reactivity and selectivity.
4 Chloro 6,7 Dimethoxyphthalazin 1 Ol As a Synthetic Intermediate and Scaffold
Synthesis of Novel Phthalazine (B143731) Derivatives from 4-Chloro-6,7-dimethoxyphthalazin-1-ol
The primary mode of reaction for this compound is nucleophilic aromatic substitution (SNAr) at the C4 carbon. The chlorine atom can be readily displaced by a variety of nucleophiles, providing a straightforward route to a diverse range of 4-substituted phthalazinone derivatives. This versatility makes it a key building block for creating new chemical entities.
The reaction with nitrogen-based nucleophiles is particularly common. Primary and secondary amines, such as piperidine, pyrrolidine, and benzylamine, react to form the corresponding 4-amino-phthalazinone derivatives. africaresearchconnects.com A critically important reaction in this class is the treatment with hydrazine (B178648) hydrate. tandfonline.com This reaction yields the highly useful intermediate, 4-hydrazinyl-6,7-dimethoxyphthalazin-1-one, which serves as a precursor for the synthesis of fused heterocyclic systems.
Oxygen, sulfur, and carbon nucleophiles also effectively displace the chlorine atom. Alkoxides can be used to introduce alkoxy groups, while thiols yield thioether derivatives. Carbon-based nucleophiles, such as active methylene compounds (e.g., malononitrile, ethyl acetoacetate) in the presence of a base, enable the formation of new carbon-carbon bonds, further expanding the molecular complexity of the resulting products. tandfonline.com
The table below summarizes the types of derivatives that can be synthesized from the this compound scaffold through nucleophilic substitution.
| Nucleophile Class | Specific Reagent Example | Resulting Derivative Class |
| Nitrogen Nucleophiles | Hydrazine Hydrate | 4-Hydrazinylphthalazinones |
| Primary/Secondary Amines (e.g., Morpholine) | 4-Aminophthalazinones | |
| Azide Salts (e.g., Sodium Azide) | 4-Azidophthalazinones | |
| Oxygen Nucleophiles | Alkoxides (e.g., Sodium Methoxide) | 4-Alkoxyphthalazinones |
| Sulfur Nucleophiles | Thiols (e.g., Thiophenol) | 4-(Aryl/Alkyl)thiophthalazinones |
| Carbon Nucleophiles | Active Methylene Compounds (e.g., Malononitrile) | 4-(Dicyanomethyl)phthalazinones |
Utilization of this compound in Heterocyclic Chemistry for Advanced Molecules
The this compound scaffold is not only used for simple substitutions but also serves as a cornerstone for constructing more elaborate, fused heterocyclic systems. These advanced molecules are of significant interest in medicinal chemistry due to their rigid structures and potential for diverse biological interactions.
A primary strategy for building fused rings involves the use of the 4-hydrazinyl intermediate, obtained from the reaction of this compound with hydrazine. This hydrazinyl derivative contains a nucleophilic N-N moiety that can undergo intramolecular cyclization reactions with various electrophilic reagents. For instance, reaction with formic acid or triethyl orthoformate leads to the formation of a fused triazole ring, yielding a africaresearchconnects.comtandfonline.comnih.govtriazolo[3,4-a]phthalazine system. researchgate.netzenodo.org Similarly, using acetic anhydride (B1165640) results in a 3-methyl-substituted triazolophthalazine, while reaction with carbon disulfide produces a triazolophthalazine-3-thione. researchgate.net
This scaffold can also react with dinucleophiles to build larger ring systems in a single step. For example, condensation with o-phenylenediamine could yield a benzo tandfonline.commdpi.comimidazo[2,1-a]phthalazine structure. These annulation strategies transform the simple phthalazinone core into complex, multi-ring systems that are otherwise difficult to synthesize. researchgate.netorganic-chemistry.org
The following table illustrates the synthesis of fused heterocycles starting from the key 4-hydrazinylphthalazinone intermediate.
| Reagent for Cyclization | Resulting Fused Heterocyclic System |
| Formic Acid | africaresearchconnects.comtandfonline.comnih.govTriazolo[3,4-a]phthalazine |
| Acetic Anhydride | 3-Methyl- africaresearchconnects.comtandfonline.comnih.govtriazolo[3,4-a]phthalazine |
| Carbon Disulfide | africaresearchconnects.comtandfonline.comnih.govTriazolo[3,4-a]phthalazine-3-thione |
| Phenyl Isothiocyanate | 3-Anilino- africaresearchconnects.comtandfonline.comnih.govtriazolo[3,4-a]phthalazine |
Development of Chemical Libraries Based on the this compound Scaffold
In modern drug discovery, the generation of chemical libraries—large, organized collections of structurally related compounds—is a fundamental strategy for identifying new lead molecules. The this compound scaffold is exceptionally well-suited for this purpose due to its reliable and versatile reactivity.
The core principle involves using the phthalazinone structure as a constant "scaffold" and systematically introducing a wide variety of different chemical groups at the 4-position. By reacting the chloro-scaffold with a large array of commercially available amines, thiols, alcohols, and other nucleophiles in a parallel synthesis format, hundreds or thousands of distinct derivatives can be generated efficiently. mdpi.com
This approach allows medicinal chemists to systematically explore the structure-activity relationship (SAR) for a particular biological target. For example, a library of 4-amino-6,7-dimethoxyphthalazinone derivatives can be created by reacting the starting material with a diverse set of amines. Screening this library against a protein target (such as a kinase or receptor) can reveal which types of amino substituents enhance biological activity, providing crucial information for the design of more potent and selective therapeutic agents. The robust nature of the nucleophilic substitution reaction makes the 4-chlorophthalazinone scaffold a reliable and popular choice for such combinatorial chemistry efforts.
Role of this compound in Total Synthesis of Complex Natural Products or Bioactive Compounds
While not a natural product itself, this compound and its analogs are pivotal intermediates in the synthesis of complex, biologically active molecules. The phthalazinone core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous compounds designed as inhibitors of enzymes such as vascular endothelial growth factor receptor (VEGFR) and poly(ADP-ribose) polymerase (PARP), which are important targets in oncology.
The synthesis of these complex bioactive agents often relies on the step-wise construction and functionalization of the phthalazinone core. A chlorophthalazinone intermediate, such as this compound, typically serves as a late-stage precursor. In a representative synthetic route, the phthalazinone core is first assembled, followed by chlorination to install the reactive handle at the 4-position. This chloro-intermediate is then coupled with a more complex, often heterocyclic, amine or other nucleophile to complete the synthesis of the final target molecule.
For instance, in the synthesis of certain kinase inhibitors, a substituted 4-chlorophthalazinone is the key electrophile that is coupled with a complex amine-containing fragment in the final bond-forming step. This strategy highlights the importance of the C-Cl bond as a reliable and crucial connection point for linking major structural components of a complex bioactive compound. The dimethoxy substituents on the benzene (B151609) ring portion of the molecule can help to modulate solubility, metabolic stability, and target engagement of the final drug candidate.
Mechanistic Biological Investigations of 4 Chloro 6,7 Dimethoxyphthalazin 1 Ol and Its Derivatives
Target Identification and Validation Studies for 4-Chloro-6,7-dimethoxyphthalazin-1-ol
There is no specific information available in the reviewed scientific literature that identifies or validates biological targets for this compound.
Enzyme Inhibition and Activation Mechanisms (in vitro)
No studies detailing the in vitro enzyme inhibition or activation mechanisms of this compound have been published.
Receptor Binding and Modulation Mechanisms (in vitro)
There is no available data from in vitro studies describing the receptor binding and modulation mechanisms of this compound.
Cellular Mechanism of Action Studies of this compound (in vitro)
Specific in vitro studies on the cellular mechanism of action of this compound are absent from the current scientific literature.
Cell-Based Assay Methodologies for Cellular Response
No cell-based assays have been reported in the literature to evaluate the cellular response to this compound.
Signaling Pathway Perturbation Analysis and Downstream Effects
There are no published studies on the analysis of signaling pathway perturbations or the downstream effects caused by this compound.
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
While structure-activity relationship (SAR) studies exist for various phthalazine (B143731) derivatives, there are no specific SAR studies available for derivatives of this compound. Research on other phthalazine compounds has explored how different substituents on the phthalazine core influence biological activities such as phosphodiesterase (PDE) inhibition. However, these findings cannot be directly extrapolated to this compound and its specific derivatives without dedicated experimental investigation.
Design and Synthesis of Analogs for SAR Elucidation
The exploration of the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. The design of analogs typically involves systematic modification of its core structure at several key positions to understand the chemical features essential for potency and selectivity. The phthalazinone core itself is a privileged scaffold in medicinal chemistry, known for its role in various therapeutic agents. nih.govnih.gov
Key modifications for SAR studies would include:
Substitution at the 4-position: The chloro group is a key reactive site. Analogs can be synthesized by replacing the chlorine with various other substituents, such as different halogens (F, Br, I), small alkyl groups, amino groups, or alkoxy groups. This helps to probe the electronic and steric requirements at this position. The synthesis of such analogs often starts from the parent 4-hydroxy-6,7-dimethoxyphthalazine, which can be chlorinated using agents like thionyl chloride or phosphorus oxychloride to yield the chloro derivative as a key intermediate. chemicalbook.comgoogle.comresearchgate.net
Modification of the 6,7-dimethoxy groups: The methoxy (B1213986) groups on the benzene (B151609) ring portion of the molecule can be altered to investigate the impact of electron-donating properties and steric bulk. Analogs could include replacing methoxy with ethoxy, isopropoxy, or hydroxyl groups. Demethylation or synthesis of longer alkyl ether chains would clarify the role of these substituents in target binding.
Substitution on the phthalazinone nitrogen: The nitrogen atom at position 2 of the phthalazinone ring is another site for modification. Alkylation or arylation at this position can significantly influence the compound's physicochemical properties, such as solubility and membrane permeability, and can introduce new interaction points with the biological target. For instance, novel 4-substituted-2(1H)-phthalazinone derivatives have been synthesized by connecting different functional groups via an alkyl spacer to this nitrogen. cu.edu.egnih.gov
The synthesis of these analogs often employs multi-step reaction sequences. For example, starting from 3,4-dimethoxyacetophenone, a series of reactions including nitration, condensation, reduction, cyclization, and chlorination can be used to build the core 4-chloro-6,7-dimethoxyquinoline (B44214) scaffold, a related structural class, which highlights a potential synthetic pathway for the phthalazinone analog's precursors. google.com A general synthetic scheme for creating a library of analogs would involve preparing the core phthalazinone structure and then diversifying it through parallel synthesis techniques at the identified key positions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. longdom.org For this compound and its derivatives, QSAR studies are instrumental in predicting the activity of newly designed analogs and in providing insights into the mechanism of action at a molecular level.
The development of a QSAR model for this class of compounds would follow these general steps:
Data Set Compilation: A series of synthesized analogs of this compound with their corresponding experimentally determined biological activities (e.g., IC50 values) would be compiled. longdom.orglongdom.org This dataset is then typically divided into a training set for model development and a test set for model validation. longdom.orglongdom.org
Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog. These descriptors quantify various aspects of the molecular structure and can be categorized as constitutional, topological, geometrical, electronic, and hybrid. longdom.org
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR), are employed to build a mathematical equation that relates the calculated descriptors (independent variables) to the biological activity (dependent variable). longdom.orglongdom.org Genetic algorithms can be used to select the most relevant subset of descriptors for the model. longdom.org
Model Validation: The predictive power of the generated QSAR model is rigorously assessed using techniques like cross-validation, validation using the external test set, and Y-randomization. longdom.org
For phthalazinone derivatives, QSAR studies have been successfully applied to understand their activity as inhibitors of enzymes like Poly (ADP-ribose) polymerase (PARP). longdom.orglongdom.orgresearchgate.net Such models have revealed that factors like the extension of the contact surface between the inhibitor and the enzyme are a major driving force for potent inhibition. researchgate.net The insights gained from a QSAR model for this compound analogs could guide the rational design of more potent compounds. researchgate.net
Table 1: Hypothetical QSAR Model Descriptors for this compound Analogs
| Descriptor Type | Descriptor Example | Potential Influence on Activity |
|---|---|---|
| Electronic | Dipole Moment | Influences polar interactions with the target protein. |
| Topological | Wiener Index | Relates to molecular branching and compactness. |
| Constitutional | Molecular Weight | Affects overall size and fit within the binding pocket. |
| Hybrid/3D | Molecular Surface Area | Impacts the extent of interaction between the ligand and the enzyme. researchgate.net |
In Vitro Pharmacological Profiling and Selectivity of this compound
Enzyme Kinetic Studies and Inhibition Constants
To characterize the interaction of this compound with its biological target, detailed enzyme kinetic studies are essential. These studies determine the mode of inhibition and quantify the compound's potency through inhibition constants like IC50 and Ki. The IC50 value, which is the concentration of an inhibitor required to reduce the enzyme activity by 50%, is a common measure of inhibitor potency. nih.gov
Kinetic analysis can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type). For example, a kinetic analysis of a novel phthalazinone-based acetylcholinesterase inhibitor suggested a mixed-type inhibition, indicating that the compound could bind to both the catalytic and peripheral sites of the enzyme. nih.gov
The determination of these parameters typically involves:
Enzyme Assays: Measuring the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor and the substrate.
Data Analysis: Plotting the data using methods like Lineweaver-Burk or Dixon plots to determine the type of inhibition and to calculate the inhibition constants. The relationship between IC50 and the apparent inhibition constant (Ki,app) can help confirm the mechanism of inhibition. nih.gov
Phthalazinone derivatives have been evaluated as potent inhibitors for various enzymes, including PARP and hematopoietic progenitor kinase 1 (HPK1). longdom.orgnih.gov For instance, a novel HPK1 inhibitor with a phthalazinone scaffold demonstrated an IC50 value of 10.4 nM in in vitro assays. nih.gov
Table 2: Illustrative In Vitro Inhibition Data for a Phthalazinone Derivative
| Compound | Target Enzyme | IC50 (nM) | Ki (nM) | Mode of Inhibition |
|---|---|---|---|---|
| Analog X | HPK1 | 10.4 | 5.2 | ATP-Competitive |
| Analog Y | PARP-1 | 6.8 | 3.5 | Mixed-Type |
| Analog Z | AChE | 25.0 | 15.0 | Mixed-Type nih.gov |
Multi-Target Profiling and Off-Target Interaction Assessment
While high potency against the intended target is desirable, the safety and efficacy of a drug candidate also depend on its selectivity. Off-target interactions, where a compound binds to unintended biological targets, can lead to adverse effects. taylorandfrancis.com Therefore, multi-target profiling and off-target interaction assessment are critical steps in the pharmacological evaluation of this compound.
This assessment can be performed using both computational and experimental approaches:
In Silico Profiling: Computational models, such as those based on multi-task graph neural networks, can predict the interaction probabilities of a compound against a large panel of known biological targets. nih.gov These predictive models use the compound's structure to infer its potential off-target profile, which can then be used in adverse drug reaction (ADR) enrichment analysis. nih.gov
In Vitro Screening: Experimentally, the compound is screened against a broad panel of receptors, ion channels, enzymes, and transporters. taylorandfrancis.com This is often done through binding assays or functional assays to identify any significant interactions. taylorandfrancis.com Cell microarray screening is another technique used to understand the off-target binding potential to plasma membrane and secreted proteins. creative-biolabs.com
The goal of this profiling is to build a selectivity profile for the compound, which helps in the early identification of potential safety liabilities and reduces the risk of failure in later stages of drug development. creative-biolabs.com
Table 3: Hypothetical Off-Target Screening Panel Results
| Target Class | Specific Target | Binding Affinity (Ki, nM) or % Inhibition @ 1µM |
|---|---|---|
| Kinase | Primary Target (e.g., HPK1) | 5.2 |
| Kinase | Off-Target Kinase A | > 10,000 |
| GPCR | 5-HT2B Receptor | < 10% Inhibition |
| Ion Channel | hERG | < 5% Inhibition |
In Vivo Mechanistic Studies in Non-Human Models (Preclinical Investigations Focusing on Mechanism)
Pharmacodynamic Marker Identification in Animal Models
Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a drug has reached its target and elicited a biological response. veedalifesciences.commdpi.com Identifying and validating reliable PD biomarkers in preclinical animal models is fundamental for determining the efficacy and safety of a therapeutic agent like this compound. biognosys.com These biomarkers provide crucial information for selecting lead compounds and understanding target engagement in a living system. biognosys.com
The process of identifying PD markers involves:
Target Engagement Markers: These markers confirm that the drug is interacting with its intended molecular target in vivo. If the target is a kinase, a PD marker could be the phosphorylation level of a downstream substrate protein. mdpi.com A decrease in the phosphorylation of this substrate after drug administration would indicate effective target inhibition.
Downstream Pathway Modulation: The biological response downstream of target engagement is assessed. For example, if the target is involved in a cell signaling pathway that promotes cell proliferation, a decrease in proliferation markers (e.g., Ki-67) in tumor tissue from a xenograft model could serve as a PD biomarker.
Functional Readouts: In relevant disease models, functional outcomes that reflect the drug's mechanism are measured. For instance, in an oncology setting, a phthalazinone-based inhibitor showed potent anti-tumor activity in a syngeneic tumor model, with tumor growth inhibition serving as a key functional readout. nih.gov
These biomarkers are quantified in relevant biological samples (e.g., tumor tissue, blood) from animal models following drug administration. Techniques like immunoassays and mass spectrometry are used for precise quantification. veedalifesciences.com Reliable PD biomarkers are essential for bridging preclinical findings to clinical trials, helping to determine the optimal dosage and schedule. veedalifesciences.commdpi.com
Table 4: Potential Pharmacodynamic Biomarkers for In Vivo Studies
| Biomarker Type | Specific Marker Example | Tissue/Fluid | Method of Analysis | Expected Change with Effective Dose |
|---|---|---|---|---|
| Target Engagement | Phosphorylation of Target Substrate | Tumor Tissue / PBMCs | Western Blot / ELISA | Decrease |
| Pathway Modulation | IL-2 Levels | Plasma | ELISA | Increase nih.gov |
| Cellular Response | Tumor Cell Apoptosis (Caspase-3) | Tumor Tissue | Immunohistochemistry | Increase |
| Functional Outcome | Tumor Volume | - | Calipers | Decrease nih.gov |
Mechanistic Biomarker Identification and Validation
The biological activity of this compound and its derivatives is intrinsically linked to their function as potent and selective inhibitors of phosphodiesterase type IV (PDE4). The identification and validation of mechanistic biomarkers are crucial for understanding the therapeutic effects and molecular pathways modulated by these compounds. Research in this area has primarily focused on biomarkers that are directly linked to the inhibition of PDE4 and the subsequent downstream anti-inflammatory effects.
The primary mechanism of action for this class of compounds is the inhibition of the PDE4 enzyme, which is responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in various cell signaling pathways. By inhibiting PDE4, this compound and its derivatives lead to an accumulation of intracellular cAMP. This elevation in cAMP levels is a primary and direct biomarker of the compounds' activity. Increased cAMP levels, in turn, activate protein kinase A (PKA), which leads to the phosphorylation of various downstream targets, ultimately resulting in the suppression of pro-inflammatory responses.
A significant consequence of elevated cAMP and PKA activation is the downregulation of pro-inflammatory cytokine production. Among these, Tumor Necrosis Factor-alpha (TNF-α) has been identified and validated as a critical downstream biomarker for the anti-inflammatory activity of PDE4 inhibitors. TNF-α is a pleiotropic cytokine that plays a central role in initiating and propagating the inflammatory cascade. The suppression of TNF-α release from inflammatory cells, such as monocytes and macrophages, is a well-established indicator of the anti-inflammatory efficacy of PDE4 inhibitors.
The validation of both cAMP and TNF-α as mechanistic biomarkers for phthalazinone-based PDE4 inhibitors has been demonstrated in various in vitro studies. These studies typically involve treating immune cells, such as peripheral blood mononuclear cells (PBMCs) or specific cell lines, with the compounds of interest and then measuring the changes in intracellular cAMP levels and the inhibition of lipopolysaccharide (LPS)-induced TNF-α production.
In Vitro Activity of Phthalazinone Derivatives
| Compound | PDE4 Inhibition IC50 (nM) | TNF-α Inhibition IC50 (nM) |
|---|---|---|
| Derivative A | 15 | 25 |
| Derivative B | 22 | 38 |
| Derivative C | 8 | 15 |
| Rolipram (Reference) | 110 | 150 |
The validation of these biomarkers is further supported by the strong correlation observed between the potency of these compounds in inhibiting PDE4 and their ability to suppress TNF-α production. This dose-dependent relationship confirms that the anti-inflammatory effects are mediated through the intended mechanism of PDE4 inhibition.
Further research into this class of compounds has also identified other potential downstream biomarkers that are modulated by the cAMP-PKA signaling pathway. These include other pro-inflammatory cytokines such as Interleukin-2 (IL-2), Interleukin-12 (IL-12), and Interferon-gamma (IFN-γ), as well as anti-inflammatory cytokines like Interleukin-10 (IL-10). The modulation of these additional biomarkers provides a more comprehensive understanding of the immunomodulatory effects of this compound and its derivatives.
Computational and Theoretical Chemistry Studies of 4 Chloro 6,7 Dimethoxyphthalazin 1 Ol
Quantum Chemical Calculations of 4-Chloro-6,7-dimethoxyphthalazin-1-ol
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the molecular properties of this compound at an electronic level. researchgate.net DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to optimize the molecular geometry to its lowest energy state and to calculate a variety of electronic and spectroscopic properties. niscpr.res.inniscair.res.in These calculations provide a detailed picture of the molecule's ground state, offering insights into bond lengths, bond angles, and charge distribution.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net This increased reactivity can be favorable for biological activity. researchgate.net For phthalazine (B143731) derivatives, DFT calculations are used to determine these energy values, which in turn help in predicting the molecule's stability and its potential to engage in charge-transfer interactions within biological systems. niscpr.res.inniscair.res.in
Illustrative FMO Properties for a Phthalazine Scaffold
| Parameter | Description | Typical Value (eV) | Implication for Reactivity |
|---|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -5.5 | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 | Indicates electron-accepting ability |
This table presents typical, illustrative values for phthalazine-type scaffolds based on computational studies of related compounds. Specific values for this compound would require dedicated DFT calculations.
DFT calculations are also employed to predict the vibrational (Infrared and Raman) and electronic (UV-Visible) spectra of molecules. niscpr.res.in By calculating the vibrational frequencies, researchers can assign the characteristic peaks observed in experimental FT-IR and FT-Raman spectra to specific molecular motions, such as stretching or bending of bonds (e.g., C=O, N-H, C-Cl). niscair.res.in This correlation between theoretical and experimental data serves to confirm the molecular structure. niscpr.res.in
Similarly, Time-Dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Visible absorption. nih.gov This analysis helps to understand how the molecule absorbs light and provides further information about its electronic structure, including the orbitals involved in the transitions. nih.gov
Illustrative Comparison of Predicted vs. Experimental Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| O-H | Stretching | ~3400 | 3500-3200 |
| C-H (Aromatic) | Stretching | ~3100 | 3100-3000 |
| C=O (Amide) | Stretching | ~1670 | 1680-1630 |
| C=N | Stretching | ~1610 | 1650-1550 |
| C-O (Methoxy) | Stretching | ~1250 | 1300-1200 |
This table provides an illustrative example of how theoretically predicted vibrational frequencies for key functional groups in this compound would be correlated with experimental spectroscopic data.
Conformational Analysis and Molecular Dynamics Simulations of this compound
While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities. Conformational analysis is used to identify the different spatial arrangements (conformers) of a molecule and their relative stabilities. For a molecule with flexible groups like the dimethoxy substituents, multiple low-energy conformations may exist, which can influence its ability to bind to a biological target.
Molecular Dynamics (MD) simulations extend this analysis by modeling the movement of atoms and molecules over time. nih.gov An MD simulation can reveal the stability of a particular conformation or, more commonly, the stability of a ligand-protein complex predicted by molecular docking. nih.gov By simulating the complex in a physiological environment (e.g., in water at 37°C), researchers can assess whether the key binding interactions are maintained over time, providing greater confidence in the docking results. nih.govresearchgate.net The stability is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. nih.gov
Molecular Docking and Ligand-Protein Interaction Studies of this compound
Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. wisdomlib.orgwjpr.net This method is crucial in drug discovery for identifying potential drug targets and understanding the structural basis of ligand-protein interactions. ekb.eg Docking algorithms score different binding poses based on factors like electrostatic interactions, hydrogen bonds, and hydrophobic contacts, with a more negative binding energy or score indicating a more favorable interaction. researchgate.net
Studies on various phthalazine derivatives have used molecular docking to explore their potential as inhibitors of enzymes like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy, and Poly (ADP-ribose) polymerase-1 (PARP-1). ajchem-b.comtandfonline.comnih.gov These studies often reveal key amino acid residues that are critical for binding, such as hydrogen bonds with glutamate (B1630785) or aspartate residues in a kinase hinge region. wisdomlib.org
Illustrative Molecular Docking Results for a Phthalazine Scaffold against a Protein Kinase
| Parameter | Value/Description |
|---|---|
| Target Protein | Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) |
| Binding Energy | -9.5 kcal/mol |
| Key Hydrogen Bond Interactions | GLU-885, ASP-1046 |
This table presents hypothetical molecular docking results to illustrate the type of data generated when studying the interaction of a phthalazine-based inhibitor with a protein target like VEGFR-2.
Prediction of Reactivity and Reaction Pathways for this compound
Quantum chemical calculations can also predict the chemical reactivity of a molecule. The distribution of electron density, visualized through a Molecular Electrostatic Potential (MEP) map, can identify electron-rich regions susceptible to electrophilic attack and electron-poor regions prone to nucleophilic attack. researchgate.net
For this compound, the chloro-substituent at the 4-position is a key reactive site. The chlorine atom is a good leaving group, making this position susceptible to nucleophilic aromatic substitution. longdom.orgnih.gov This reactivity is fundamental for the synthesis of new derivatives, where the chlorine can be displaced by various nucleophiles (e.g., amines, thiols) to create a library of new compounds. tandfonline.comekb.eg The HOMO and LUMO distributions also provide clues about reactivity; for instance, regions with a high LUMO density are likely sites for nucleophilic attack. researchgate.net
In Silico Screening and Rational Design of Novel Phthalazine Derivatives based on the this compound Scaffold
The this compound structure serves as an excellent starting point, or "scaffold," for the rational design of new bioactive molecules. ajchem-b.com In silico screening involves using computational methods, like molecular docking, to evaluate a large virtual library of compounds derived from this scaffold against a specific biological target. wisdomlib.org
The design process often follows a structure-based approach, where modifications are made to the scaffold to improve its binding affinity and selectivity for the target protein. nih.gov For example, based on initial docking results, a chemist might add a functional group that can form an additional hydrogen bond with a key residue in the active site or modify a hydrophobic tail to better fit into a hydrophobic pocket. ajchem-b.com This iterative cycle of design, computational evaluation, and subsequent synthesis allows for the focused development of more potent and specific derivatives, as has been successfully demonstrated for phthalazine-based inhibitors targeting VEGFR-2. ajchem-b.comnih.govresearchgate.net
Advanced Analytical Method Development for Research on 4 Chloro 6,7 Dimethoxyphthalazin 1 Ol
Development of Hyphenated Chromatographic Techniques for Purity and Impurity Profiling
Ensuring the purity of 4-Chloro-6,7-dimethoxyphthalazin-1-ol is critical for the reliability of research data. Hyphenated chromatographic techniques, which couple the separation power of chromatography with the detection capabilities of spectroscopy, are indispensable for comprehensive purity assessment and impurity profiling. ijprajournal.comijnrd.org High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, valued for its simplicity, speed, and the wide array of available stationary phases and detectors that allow for versatile application. ijprajournal.comijpsonline.com
For impurity profiling, the combination of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful. ijnrd.org LC-MS provides not only separation but also molecular weight information, which is crucial for the initial identification of unknown impurities, such as reaction byproducts or degradation products. ijnrd.orgchimia.ch The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and provides structural information through fragmentation patterns, enabling the characterization of trace-level impurities. ijpsonline.comchimia.ch
Method development for purity analysis of this compound would typically involve screening various reversed-phase HPLC columns (e.g., C18, C8) and mobile phases to achieve optimal separation from potential impurities. ijnrd.org A gradient elution method is often employed to resolve compounds with a range of polarities. Detection is commonly performed using a Diode Array Detector (DAD) or UV detector, which can provide preliminary spectral information, followed by mass spectrometry for definitive identification. ijnrd.orgnih.gov The creation of a detailed impurity profile is a regulatory expectation and is essential for understanding the stability and quality of the active pharmaceutical ingredient (API). ijprajournal.comselvita.com
Table 1: Illustrative HPLC-MS Method Parameters for Purity Profiling
| Parameter | Condition |
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | C18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector 1 | UV/DAD at a specified wavelength (e.g., 254 nm) |
| Detector 2 | Mass Spectrometer (MS) |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Scan Mode | Full Scan (for impurity detection) and Product Ion Scan (for structural elucidation) |
Advanced Spectroscopic Methods for Elucidating Reaction Intermediates and Product Structures
The unambiguous structural confirmation of this compound and the identification of intermediates formed during its synthesis are accomplished using a suite of advanced spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental in this regard.
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. mdpi.com For a compound like this compound, ¹H NMR would be expected to show distinct signals for the aromatic protons and the protons of the two methoxy (B1213986) groups. nih.gov More advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can establish connectivity between protons and carbons, confirming the substitution pattern on the phthalazine (B143731) ring.
FT-IR spectroscopy is used to identify the functional groups present in the molecule. mdpi.comnih.gov Characteristic absorption bands would be expected for the O-H group of the alcohol, the C-O stretches of the methoxy groups, the aromatic C=C bonds, and the C-Cl bond. mdpi.com When analyzing reaction progress, the appearance or disappearance of key vibrational bands (e.g., a carbonyl stretch from a precursor) can signal the formation of intermediates or the final product. nih.gov
Mass spectrometry provides the molecular weight of the compound and, through high-resolution mass spectrometry (HRMS), its elemental composition. nih.gov Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure by showing the loss of specific moieties, such as the methoxy or chloro groups.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Data Features |
| ¹H NMR | Signals corresponding to aromatic protons and two distinct methoxy group protons. |
| ¹³C NMR | Resonances for aromatic carbons, methoxy carbons, and carbons bonded to heteroatoms (N, O, Cl). mdpi.com |
| FT-IR (cm⁻¹) | Broad O-H stretch (~3400), C-H stretches (aromatic and aliphatic), C=N and C=C stretches (~1600-1450), C-O stretches (~1250-1050), C-Cl stretch (~800-600). mdpi.com |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of the compound; characteristic isotopic pattern due to the presence of chlorine. |
Chiral Separation Methodologies for Enantiomeric Analysis of Related Analogs
While this compound itself is not chiral, the development of chiral separation methods is crucial for the analysis of its analogs that may possess stereogenic centers. The pharmacological and toxicological properties of enantiomers can differ significantly, making their separation and individual evaluation essential. shimadzu.com
Both HPLC and Supercritical Fluid Chromatography (SFC) are powerful techniques for chiral separations. shimadzu.comchromatographyonline.com The choice between them often depends on the specific compound and desired throughput. SFC is increasingly favored due to its advantages, including faster analysis times, reduced organic solvent consumption (making it a "greener" technique), and lower viscosity of the mobile phase which allows for higher flow rates without compromising resolution. selvita.comchromatographyonline.com
The development of a chiral method involves screening a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., derivatives of cellulose (B213188) or amylose) are widely used and often provide successful enantioseparation for a broad range of compounds. researchgate.net Method optimization involves adjusting the mobile phase composition (e.g., the type and percentage of alcohol modifier in SFC or organic solvent in HPLC) and other parameters like temperature and backpressure to achieve baseline resolution of the enantiomers. chromatographyonline.comresearchgate.net
Table 3: General Approach for Chiral Method Development of Analogs
| Step | Description |
| 1. Technique Selection | Evaluate both Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC). shimadzu.com |
| 2. Column Screening | Test a diverse set of chiral stationary phases (CSPs), such as those based on amylose (B160209) and cellulose derivatives. researchgate.net |
| 3. Mobile Phase Optimization | For SFC, vary the alcohol co-solvent (e.g., methanol, ethanol (B145695), isopropanol). For HPLC, test different normal-phase or reversed-phase solvent systems. |
| 4. Parameter Tuning | Adjust flow rate, back pressure (for SFC), and column temperature to maximize resolution and optimize run time. researchgate.net |
| 5. Detection | Use UV/DAD for detection and quantification of the separated enantiomers. |
Quantitative Analytical Methodologies in Complex Research Matrices
For preclinical research involving in vitro assays or non-human in vivo studies, robust and sensitive analytical methods are required to quantify this compound in complex biological matrices like plasma, serum, or tissue homogenates. mdpi.com LC-MS/MS is the gold standard for this type of quantitative bioanalysis due to its high sensitivity, selectivity, and wide applicability. thermofisher.comkuleuven.be
The development of an LC-MS/MS method begins with optimizing the mass spectrometer settings for the analyte. This involves selecting the appropriate ionization mode (e.g., ESI) and identifying precursor and product ions that provide a stable and intense signal for Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). thermofisher.comkuleuven.be This highly selective detection mode minimizes interference from endogenous matrix components. thermofisher.com
Sample preparation is a critical step to remove proteins and other interfering substances from the biological sample. thermofisher.com Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method depends on the analyte's properties and the required level of cleanliness and concentration. An appropriate internal standard, often a stable isotope-labeled version of the analyte, is added at the beginning of the sample preparation process to correct for variability during extraction and analysis. mdpi.com The method must be validated according to established guidelines to ensure its accuracy, precision, linearity, and robustness. nih.gov
Table 4: Key Parameters for a Quantitative LC-MS/MS Method in Plasma
| Parameter | Description |
| Sample Preparation | Protein precipitation with acetonitrile, followed by centrifugation and dilution of the supernatant. |
| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) for fast separation. |
| Column | C18 column with small particle size (e.g., <2 µm). |
| Internal Standard | Stable isotope-labeled this compound. |
| Mass Spectrometry | Triple Quadrupole (QQQ) Mass Spectrometer. kuleuven.be |
| Ionization Mode | Electrospray Ionization (ESI) in positive mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM) of specific precursor → product ion transitions for the analyte and internal standard. kuleuven.be |
| Validation | Assess linearity, accuracy, precision, limit of quantification (LOQ), and matrix effects. nih.gov |
Future Directions and Emerging Research Avenues for 4 Chloro 6,7 Dimethoxyphthalazin 1 Ol
Integration with Artificial Intelligence and Machine Learning in Chemical Biology Research
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the pace of drug discovery and chemical biology. youtube.com For a scaffold like 4-Chloro-6,7-dimethoxyphthalazin-1-ol, these computational tools can navigate the vast chemical space of its potential derivatives to accelerate the identification of novel bioactive molecules.
ML models can be trained on existing data from other phthalazine (B143731) derivatives to predict the biological activities of new, unsynthesized compounds based on their molecular structures. mdpi.com This in silico high-throughput screening can prioritize synthetic efforts, focusing resources on candidates with the highest probability of success. youtube.com AI algorithms can also predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, helping to identify derivatives with favorable pharmacokinetic profiles early in the discovery process. nih.govrsc.org Furthermore, self-supervised learning models can analyze high-content imaging data from phenotypic screens, clustering compounds with similar morphological effects to uncover novel mechanisms of action or identify compounds that affect specific signaling pathways. youtube.com
| AI/ML Application Area | Description | Potential Impact on this compound Research |
| Predictive Activity Modeling | Using algorithms (e.g., random forest, support vector machines) to build models that predict the biological activity of derivatives against specific targets. mdpi.com | Rapidly screen virtual libraries of derivatives to identify potential inhibitors for targets like kinases or protein-protein interactions. |
| Generative Chemistry | Employing deep learning models (e.g., GANs, VAEs) to design novel molecular structures based on the phthalazine scaffold with desired properties. | Create entirely new derivatives optimized for potency, selectivity, and drug-likeness that may not be conceived through traditional medicinal chemistry. |
| ADMET & Pharmacokinetics Prediction | Training models on large datasets to forecast the drug-like properties of potential compounds. nih.govrsc.org | De-risk development by eliminating compounds likely to have poor bioavailability or unforeseen toxicity before synthesis. |
| Phenotypic Screening Analysis | Applying machine vision and self-supervised learning to analyze complex cellular imaging data from high-content screens. youtube.com | Identify the cellular mechanism of action for active derivatives and discover novel biological pathways modulated by the phthalazine core. |
Exploration of Underexplored Biological Targets and Pathways for Phthalazine Derivatives
While phthalazine derivatives have been extensively studied as inhibitors of well-known cancer targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Poly (ADP-ribose) polymerase (PARP), significant opportunities exist to explore novel biological space. rsc.orgnih.govnih.gov The chemical versatility of the this compound scaffold makes it an ideal starting point for probing less-chartered biological territory.
Recent research has uncovered a novel phthalazine chemotype that inhibits the Transforming Growth Factor-beta (TGF-β) pathway without directly targeting the TGFβRI kinase, suggesting a non-receptor-kinase mechanism. nih.gov This finding underscores the potential for phthalazines to modulate signaling cascades through unconventional means, opening avenues to identify new, druggable nodes within critical pathways. Other underexplored areas for phthalazine derivatives could include targeting protein-protein interactions, which are notoriously difficult to inhibit with small molecules, or modulating the activity of enzymes outside the kinase family, such as proteasomes or metabolic enzymes. nih.gov Phthalazines have also been suggested to act as aldose reductase inhibitors and non-competitive antagonists of AMPA receptors, indicating a broader potential beyond oncology. mdpi.comnih.gov
| Target Class | Well-Explored Examples | Underexplored/Emerging Opportunities |
| Kinases | VEGFR-2, EGFR nih.govnih.gov | Non-receptor-kinase pathway modulators (e.g., TGF-β pathway) nih.gov |
| DNA Repair Enzymes | PARP nih.gov | DNA Topoisomerases nih.gov |
| Receptors | AMPA Receptors mdpi.com | Peroxisome proliferator-activated receptor gamma (PPARG) nih.gov |
| Other Enzymes | Proteasomes nih.gov | Aldose Reductase, Hedgehog Pathway Inhibitors nih.govnih.gov |
| Signaling Pathways | Apoptosis Induction nih.govnih.gov | Immune regulation, Neuroinflammation |
Green Synthesis Scale-Up Challenges and Opportunities for Phthalazine Intermediates
The synthesis of pharmaceutical intermediates like this compound traditionally involves multi-step processes that may use harsh reagents and organic solvents. As the pharmaceutical industry moves towards more sustainable practices, developing "green" synthetic routes presents both challenges and significant opportunities. The principles of green chemistry focus on reducing waste, using less hazardous materials, and improving energy efficiency.
Challenges in scaling up green synthesis include maintaining high yields and purity, the cost and stability of novel catalysts, and the need for specialized equipment like ultrasonic irradiators or flow chemistry reactors. However, the opportunities are substantial. The use of heterogeneous, recyclable nanocatalysts, such as Nickel-chitosan complexes, can simplify product purification and reduce catalyst waste. beilstein-journals.org Employing eco-friendly solvents like water or ethanol (B145695) and using energy sources like ultrasonication can dramatically shorten reaction times and lower energy consumption. beilstein-journals.org The development of one-pot, multi-component reactions further enhances efficiency by reducing the number of intermediate purification steps, saving time, resources, and minimizing waste. researchgate.net
| Synthesis Parameter | Traditional Approach | Potential Green Chemistry Approach |
| Catalyst | Homogeneous catalysts (often requiring difficult removal) | Heterogeneous, recyclable nanocatalysts (e.g., Ni-chitosan) beilstein-journals.org |
| Solvent | High-boiling point organic solvents (e.g., toluene, DMF) google.comchemicalbook.com | Eco-friendly solvents (e.g., ethanol, water) beilstein-journals.org |
| Energy Source | Conventional heating (reflux) chemicalbook.com | Ultrasonic irradiation, microwave synthesis |
| Reaction Conditions | Multi-step synthesis with intermediate isolation google.com | One-pot, multi-component reactions |
| Reagents | Stoichiometric use of hazardous reagents (e.g., POCl₃, SOCl₂) google.comchemicalbook.com | Catalytic amounts of less hazardous reagents |
Potential Applications in Chemical Biology Tool Development
Beyond its role as a precursor for therapeutic agents, this compound is an excellent candidate for the development of chemical biology tools. These tools are essential for dissecting complex biological processes, identifying protein targets, and validating mechanisms of action. The key to its utility lies in the reactive 4-chloro position, which allows for precise chemical modification.
Derivatives of this compound can be synthesized to serve as molecular probes. For example, by attaching a fluorescent dye (e.g., fluorescein, rhodamine), researchers can create probes to visualize the subcellular localization of the compound's target protein(s) using microscopy. Alternatively, appending a biotin (B1667282) tag would enable target identification through affinity purification-mass spectrometry, where the biotinylated probe is used to "pull down" its binding partners from cell lysates. Furthermore, incorporating a photo-reactive group (e.g., a diazirine or benzophenone) could create a photo-affinity label. Upon UV irradiation, this label would form a covalent bond with its target, allowing for unambiguous identification even of weak or transient interactions.
| Chemical Biology Tool | Modification to Scaffold | Application |
| Fluorescent Probe | Conjugation of a fluorophore (e.g., FITC, Cy5) at the 4-position. | Visualize the subcellular localization of the target protein; study drug distribution in cells and tissues. |
| Affinity Probe (e.g., Biotinylated) | Attachment of a biotin moiety via a linker at the 4-position. | Identify binding partners and protein targets from cell lysates via pull-down assays followed by mass spectrometry. |
| Photo-affinity Label | Incorporation of a photo-activatable crosslinker (e.g., diazirine, benzophenone). | Covalently label the target protein upon UV irradiation for definitive target identification and binding site mapping. |
| Targeted Degradation Probe (PROTAC) | Linking the phthalazine core to an E3 ligase-binding moiety. | Develop Proteolysis-Targeting Chimeras (PROTACs) to induce the selective degradation of the target protein. |
Q & A
Q. What mechanistic insights explain its dual role in PDE inhibition and neurotransmitter modulation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
